molecular formula C7H11N3O2 B13042124 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid CAS No. 929339-46-8

2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid

Cat. No.: B13042124
CAS No.: 929339-46-8
M. Wt: 169.18 g/mol
InChI Key: HGZUYYDHNDOCLA-UHFFFAOYSA-N
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Description

2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid is a heterocyclic compound that contains a triazole ring Triazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(propan-2-yl)-1H-1,2,4-triazole with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often employ metal-free catalysts and environmentally benign conditions to ensure sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation reactions can be performed using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Thionyl chloride in an inert solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Properties

CAS No.

929339-46-8

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)acetic acid

InChI

InChI=1S/C7H11N3O2/c1-4(2)7-8-5(9-10-7)3-6(11)12/h4H,3H2,1-2H3,(H,11,12)(H,8,9,10)

InChI Key

HGZUYYDHNDOCLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC(=N1)CC(=O)O

Origin of Product

United States

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